2-Chloro-5-nitrobenzothiazole
Overview
Description
2-Chloro-5-nitrobenzothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Using Microwave Irradiation : 2-Chloromethyl-6-nitrobenzothiazole is synthesized via cyclocondensation, allowing the creation of 2-alkyl-6-nitrobenzothiazoles under microwave activation. This process involves electron transfer reactions and nitrous acid elimination (Njoya et al., 2003).
- Formation of Novel Schiff Base Ligands and Metal Complexes : 2-Chloro-5-nitrobenzothiazole derivatives have been used to create Schiff base ligands and metal complexes, showing significant antibacterial and radical scavenging potencies (Shakir et al., 2016).
Biological and Pharmaceutical Applications
- Antimicrobial Agents and Biofilm Eradication : New antimicrobial agents including nitrothiazole, nitrobenzothiazole, and nitrofuran containing compounds have been synthesized for eradicating biofilm-forming bacteria. The introduction of a chloro substituent at the 5-position enhances activity (Koenig et al., 2021).
- Voltammetric Determination in Environmental Analysis : Voltammetric behavior of 2-amino-6-nitrobenzothiazole, a related compound, has been studied for environmental analysis, particularly in water samples (Deýlová et al., 2014).
- Antitumor Activity : Fluoro-substituted derivatives of 6-amino-2-phenylbenzothiazole, related to this compound, demonstrated significant antitumor activity in vitro and in vivo against various carcinomas (Stojković et al., 2006).
Material Science and Electrochemistry
- Cationic Carbene Complexes : The compound has been utilized in the synthesis of cationic carbene complexes of various metals, illustrating its potential in material science and electrochemistry (Fraser et al., 1974).
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which 2-chloro-5-nitrobenzothiazole belongs, have been reported to exhibit a wide range of biological activities . They have shown antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets, leading to various biological effects . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Strain CNP-8, can degrade 2-chloro-5-nitrophenol, a compound structurally similar to this compound . The degradation process involves the enzyme MnpA, which catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol . This suggests that this compound might affect similar biochemical pathways.
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-nitrobenzothiazole has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that benzothiazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes require further study.
Molecular Mechanism
It is known that benzothiazole derivatives can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Properties
IUPAC Name |
2-chloro-5-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJRTMGKFPQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465089 | |
Record name | 2-Chloro-5-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-38-6 | |
Record name | 2-Chloro-5-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.